molecular formula C22H21N5O B6424789 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034421-81-1

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B6424789
CAS No.: 2034421-81-1
M. Wt: 371.4 g/mol
InChI Key: TZHKVVYERJAQNG-UHFFFAOYSA-N
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Description

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzodiazole core, which is known for its diverse pharmacological properties. The presence of pyrazole and pyrrolidine moieties further enhances its chemical and biological significance.

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways affected by F6559-1322. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, gene regulation, and metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6559-1322 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of F6559-1322’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like F6559-1322. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the benzoyl-pyrrolidine intermediate. The final step involves the cyclization to form the benzodiazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane and ethanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of benzodiazole, pyrazole, and pyrrolidine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-24-20-8-2-3-9-21(20)27(16)19-10-13-25(15-19)22(28)17-6-4-7-18(14-17)26-12-5-11-23-26/h2-9,11-12,14,19H,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHKVVYERJAQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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